1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE
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Overview
Description
1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE is a complex organic compound that features a combination of phenylsulfonyl, piperidinyl, and thiophenyl groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a nucleophilic substitution reaction using piperidine.
Incorporation of the Thiophenyl Group: The thiophenyl group can be introduced through a cross-coupling reaction such as the Suzuki-Miyaura coupling using a thiophenyl boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: It can be utilized in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(Phenylsulfonyl)-5-(piperidin-1-yl)-2-(furan-2-yl)oxazole: Similar structure but with a furan ring instead of a thiophene ring.
4-(Phenylsulfonyl)-5-(morpholin-4-yl)-2-(thiophen-2-yl)oxazole: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-piperidin-1-yl-2-thiophen-2-yl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c21-25(22,14-8-3-1-4-9-14)17-18(20-11-5-2-6-12-20)23-16(19-17)15-10-7-13-24-15/h1,3-4,7-10,13H,2,5-6,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNNMNLIOAWAPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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